2-Bromo-4-chloro-3,5-dimethylphenol
CAS No.: 38730-40-4
Cat. No.: VC18569665
Molecular Formula: C8H8BrClO
Molecular Weight: 235.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38730-40-4 |
|---|---|
| Molecular Formula | C8H8BrClO |
| Molecular Weight | 235.50 g/mol |
| IUPAC Name | 2-bromo-4-chloro-3,5-dimethylphenol |
| Standard InChI | InChI=1S/C8H8BrClO/c1-4-3-6(11)7(9)5(2)8(4)10/h3,11H,1-2H3 |
| Standard InChI Key | FKCAGICYXXBUAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1Cl)C)Br)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a phenolic core with halogen and alkyl substituents at specific positions:
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Bromine at the ortho position (C2)
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Chlorine at the para position (C4)
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Methyl groups at the meta positions (C3 and C5)
This arrangement creates steric hindrance and electronic effects that influence reactivity. The IUPAC name, 2-bromo-4-chloro-3,5-dimethylphenol, reflects this substitution pattern . The SMILES notation CC1=C(C=C(C(=C1Br)O)Cl)C and InChIKey FPHDGFXDUXNKKF-UHFFFAOYSA-N provide precise descriptors for computational modeling .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 235.50 g/mol | |
| Melting Point | 230°C (decomposes) | |
| Solubility in Water | 1.2 g/L (25°C) | |
| LogP (Octanol-Water) | 3.45 |
Synthetic Methodologies
Halogenation and Methylation Pathways
Industrial synthesis typically involves sequential halogenation and methylation steps:
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Friedel-Crafts Methylation:
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Phenol derivatives undergo alkylation using methyl iodide () or dimethyl sulfate () in the presence of .
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Reaction conditions: 80–100°C, anhydrous environment.
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Electrophilic Halogenation:
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Bromination at C2 using in acetic acid.
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Chlorination at C4 via gas under UV light.
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Yield optimization requires precise control of stoichiometry and temperature, with typical yields ranging from 65% to 78%.
Purification and Characterization
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent.
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Spectroscopic Confirmation:
Biological Activity and Mechanisms
Antimicrobial Efficacy
2-Bromo-4-chloro-3,5-dimethylphenol exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . Its mechanism involves:
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Enzyme Inhibition: Disruption of microbial electron transport chains via binding to cytochrome P450 enzymes.
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Membrane Disruption: Hydrophobic interactions with lipid bilayers, increasing permeability .
Table 2: Comparative Antimicrobial Activity
Structure-Activity Relationships (SAR)
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Halogen Effects: Bromine enhances lipid solubility and target binding vs. chlorine’s electronegativity .
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Methyl Groups: Improve metabolic stability by shielding the phenol ring from oxidative degradation.
Environmental and Toxicological Profile
Ecotoxicity and Persistence
Industrial and Research Applications
Pharmaceutical Intermediates
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Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.
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Serves as a precursor for fluorescent probes in cellular imaging.
Material Science
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Polymer Stabilization: Acts as a UV absorber in polyethylene films.
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Coating Additives: Enhances corrosion resistance in epoxy resins.
Future Directions and Challenges
Green Synthesis Innovations
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Catalytic Bromination: Developing Pd-catalyzed methods to reduce waste.
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Biocatalysis: Exploring laccase enzymes for regioselective halogenation .
Environmental Mitigation
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